2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one
Description
2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a benzylthio group, a tetrahydropyrazolopyridine moiety, and a piperazine ring
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-20(16-28-15-17-6-2-1-3-7-17)23-10-12-24(13-11-23)21(27)19-14-18-8-4-5-9-25(18)22-19/h1-3,6-7,14H,4-5,8-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXPTDAZAQWHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with a thiol under basic conditions.
Synthesis of the Tetrahydropyrazolopyridine Moiety: This step may involve cyclization reactions starting from appropriate precursors.
Coupling with Piperazine: The piperazine ring can be introduced through nucleophilic substitution or other coupling reactions.
Final Assembly: The final compound is assembled by linking the benzylthio group, tetrahydropyrazolopyridine moiety, and piperazine ring through appropriate condensation or substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyridine derivatives. Compounds similar to 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one have been evaluated for their ability to inhibit cancer cell proliferation. For instance, pyrazolo[1,5-a]pyridine derivatives have shown promise in targeting specific pathways involved in tumor growth and metastasis. The incorporation of piperazine moieties has been associated with enhanced bioactivity and selectivity towards cancer cells .
Antifungal Properties
The compound's structural features suggest potential antifungal applications. Research indicates that derivatives containing pyrazole and piperazine can exhibit significant antifungal activity against various plant pathogens. For example, studies on related compounds have demonstrated effective inhibition of fungal strains such as Valsa mali, with some derivatives achieving low median effective concentration values . This suggests that the target compound could be explored further for its antifungal properties.
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of pyrazolo-pyridine derivatives. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, showing promise as anxiolytics or antidepressants. The piperazine ring is known to interact with serotonin receptors, potentially leading to mood-enhancing effects . This opens avenues for exploring the compound in treating mood disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one can be achieved through multicomponent reactions involving readily available precursors. The structure-activity relationship studies indicate that modifications at the benzylsulfanyl group or variations in the piperazine substituents can significantly influence the biological activity of the compound .
Case Studies
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, if the compound acts on a receptor, it may bind to the receptor and modulate its activity, either activating or inhibiting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propane: Similar structure but with a propane chain instead of an ethanone.
Uniqueness
The unique combination of functional groups in 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one may confer specific biological or chemical properties that are not observed in similar compounds. For example, the presence of the benzylthio group may enhance lipophilicity, while the tetrahydropyrazolopyridine moiety may contribute to specific binding interactions with biological targets.
Biological Activity
The compound 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyridine core : This is achieved through cyclization reactions involving appropriate derivatives.
- Amidation with Piperazine : The incorporation of the piperazine moiety is critical for enhancing biological activity.
- Sulfur substitution : The introduction of the benzylsulfanyl group is performed under controlled conditions to ensure structural integrity.
Antiviral Properties
Recent studies have indicated that compounds similar to 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one exhibit significant antiviral activity. For instance:
- Inhibition of H5N1 and SARS-CoV-2 : A series of benzothiazolyl-pyridine hybrids demonstrated notable antiviral effects against these viruses, with some derivatives achieving over 90% inhibition at specific concentrations .
Anticancer Activity
The compound's structure suggests potential interactions with various molecular targets involved in cancer pathways. Mechanistic studies have revealed:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases that regulate cell proliferation and survival, leading to apoptosis in cancer cells .
The proposed mechanism of action for this compound includes:
- Binding Affinity : The compound likely binds to specific targets such as kinases or viral proteins, disrupting critical signaling pathways.
- Induction of Apoptosis : By inhibiting key enzymes involved in cell survival, the compound may promote programmed cell death in malignant cells.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Antiviral Activity :
- Anticancer Evaluation :
- Another investigation focused on pyrazoloquinazoline derivatives that showed promising anticancer activity through kinase inhibition .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(benzylsulfanyl)-1-(4-pyrazolo[1,5-a]pyridine-2-carbonylpiperazin-1-yl)ethan-1-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling the pyrazolo[1,5-a]pyridine carbonyl moiety to the piperazine ring via nucleophilic acyl substitution. Key reagents include thionyl chloride for carbonyl activation and coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane). Reaction temperatures (0–25°C) and pH control (basic conditions for deprotonation) are critical for minimizing side reactions .
- Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol improves purity (>95%). Yield depends on stoichiometric ratios of intermediates and inert atmosphere use to prevent oxidation .
Q. How can the structure of this compound be confirmed using analytical techniques?
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the pyrazolo[1,5-a]pyridine core (δ 7.8–8.5 ppm for aromatic protons) and benzylsulfanyl group (δ 4.2 ppm for SCH2). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO from the carbonyl group) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and sparingly soluble in aqueous buffers (pH 7.4). Solubility enhancers like cyclodextrins or surfactants (e.g., Tween-80) are recommended for in vitro assays .
- Stability : Stable at −20°C for >6 months in dark, anhydrous conditions. Degrades at >40°C or in acidic media (pH <5), forming hydrolyzed byproducts (HPLC monitoring required) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in cytotoxicity (e.g., HeLa vs. MCF-7 cells) may arise from differential expression of target proteins like kinases or GPCRs .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate compound purity via HPLC (>98%) to rule out batch variability .
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases). Focus on the pyrazolo[1,5-a]pyridine core’s π-π stacking and hydrogen-bonding with catalytic lysine residues .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM-PBSA) to rank affinity for homologous receptors .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Modifications :
- Benzylsulfanyl group : Replace with bulkier substituents (e.g., 4-fluorobenzyl) to enhance hydrophobic interactions .
- Piperazine ring : Introduce electron-withdrawing groups (e.g., CF3) to modulate basicity and membrane permeability .
Q. What strategies mitigate off-target effects in in vivo studies?
- Selectivity Screening : Profile against related enzymes/receptors (e.g., CYP450 isoforms) to identify cross-reactivity. Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in co-administration studies .
- Metabolite Identification : LC-MS/MS to detect major metabolites (e.g., sulfoxide derivatives) and assess their activity .
Experimental Design Considerations
Q. How should researchers optimize dose-ranging studies for preclinical trials?
- Pharmacokinetics : Determine plasma half-life (t1/2) and AUC via LC-MS in rodent models. Adjust dosing intervals based on clearance rates (e.g., QD vs. BID regimens) .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) at 10× IC50 doses to establish safety margins .
Q. What in vitro models best predict in vivo efficacy for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
